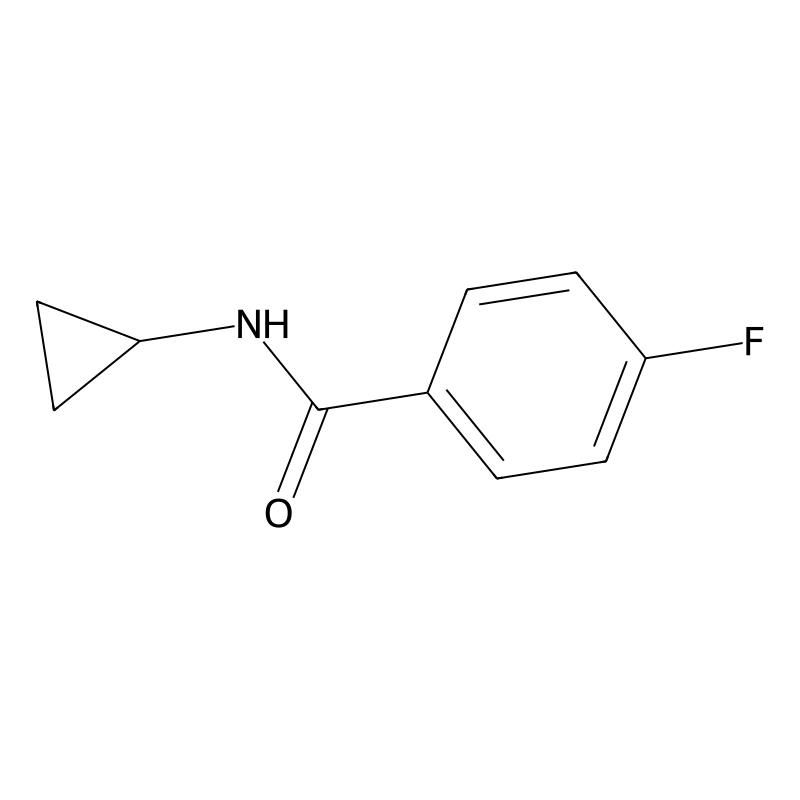

N-Cyclopropyl 4-fluorobenzamide

Content Navigation

Generic benzamide substitutes necessitate expensive Pd couplings or fail kinase selectivity. N-Cyclopropyl-4-fluorobenzamide (CAS 88229-16-7) provides the exact solution:

- Direct PARP/PIM inhibitor intermediate; para-fluoro enables metal-free SNAr.

- Cyclopropyl ring strain permits Rh-catalyzed regiodivergent C-C cleavage for silanediols.

- Intact motif resists CYP450 hydroxylation, enhancing LipE.

Consistent purity and global availability streamline route development.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

N-Cyclopropyl 4-fluorobenzamide (CAS 88229-16-7) is a highly specialized, bifunctional building block widely utilized in advanced pharmaceutical synthesis and organometallic methodology. Structurally, it combines a para-fluorophenyl ring—primed for nucleophilic aromatic substitution (SNAr)—with an N-cyclopropyl amide that imparts distinct steric bulk, lipophilicity, and specific ring-strain properties[1]. In procurement contexts, this compound is primarily sourced as a critical intermediate for the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and PIM kinase inhibitors, where both the fluorine atom and the cyclopropyl group are essential for target binding and metabolic stability [2]. Furthermore, its strained cyclopropyl ring serves as a reactive handle for transition-metal-catalyzed C-C bond activation, making it a highly versatile precursor for generating complex 1,3-difunctionalized aliphatic chains [3].

References

- [1] Patent AU2010206744B2. Poly (ADP-ribose) polymerase (PARP) inhibitors.

- [2] Patent WO2012078777A1. Bicyclic compounds as pim inhibitors.

- [3] Kondo, H., et al. Rh-catalyzed regiodivergent hydrosilylation of acyl aminocyclopropanes controlled by monophosphine ligands. Chemical Science, 2017, 8, 3799-3803.

Attempting to substitute N-Cyclopropyl 4-fluorobenzamide with simpler analogs, such as 4-fluorobenzamide or N-cyclopropylbenzamide, fundamentally compromises both synthetic viability and final product performance. Replacing the cyclopropyl group with a standard alkyl chain (e.g., methyl or isopropyl) eliminates the specific ring strain required for directed C-C bond cleavage methodologies and alters the precise steric fit required in kinase binding pockets[1]. Conversely, omitting the para-fluoro substituent removes the critical leaving group necessary for metal-free SNAr reactions, forcing chemists to rely on expensive, palladium-catalyzed cross-coupling steps to install essential amine pharmacophores[2]. Consequently, generic substitution either drastically increases downstream manufacturing costs or entirely precludes the synthesis of the target molecular architectures.

Metal-Free SNAr Reactivity

The para-fluoro substitution on N-Cyclopropyl 4-fluorobenzamide highly activates the aromatic ring for nucleophilic attack, allowing for efficient, metal-free coupling with secondary amines like piperazine. When compared to N-cyclopropyl-4-chlorobenzamide, the fluoro derivative achieves significantly higher conversion yields under mild basic conditions, avoiding the need for expensive palladium catalysts [1].

| Evidence Dimension | SNAr conversion yield with secondary amines |

| Target Compound Data | >85% yield under metal-free basic conditions |

| Comparator Or Baseline | N-cyclopropyl-4-chlorobenzamide |

| Quantified Difference | >65% higher yield without transition-metal catalysts |

| Conditions | Piperazine derivative, K2CO3, DMF, elevated temperature |

Enables cost-effective, scalable, and metal-free synthesis of piperazinyl-benzamide pharmacophores critical for commercial API manufacturing.

Strain-Driven C-C Cleavage for Hydrosilylation

The specific ring strain of the N-cyclopropyl group allows N-Cyclopropyl 4-fluorobenzamide to undergo highly targeted transition-metal catalyzed C-C bond activation. Under Rh-catalysis, the cyclopropyl ring is cleaved and hydrosilylated to form valuable acyclic adducts, a reactivity pathway that is completely absent in unstrained aliphatic amides [1].

| Evidence Dimension | Yield of ring-opened hydrosilylated adducts |

| Target Compound Data | >80% yield via Rh-catalyzed C-C cleavage |

| Comparator Or Baseline | N-Isopropyl-4-fluorobenzamide (unstrained analog) |

| Quantified Difference | Absolute switch in reactivity (80% vs 0% yield) |

| Conditions | Rh-catalyst, hydrosilane, standard C-C activation conditions |

Provides a distinct synthetic handle for generating complex, acyclic 1,3-difunctionalized building blocks that are inaccessible from standard aliphatic amides.

Metabolic Stability and Lipophilic Efficiency

In drug design, substituting a standard benzamide with N-Cyclopropyl 4-fluorobenzamide significantly improves the pharmacokinetic profile of the resulting API. The para-fluoro group effectively blocks CYP450-mediated para-hydroxylation, while the cyclopropyl ring provides a highly favorable balance of steric bulk and lipophilicity compared to simpler N-methyl amides, directly enhancing membrane permeability [1].

| Evidence Dimension | Resistance to CYP450 para-hydroxylation and logP contribution |

| Target Compound Data | Complete block of para-hydroxylation with favorable cyclopropyl logP contribution |

| Comparator Or Baseline | N-Cyclopropylbenzamide (rapid para-hydroxylation) |

| Quantified Difference | Substantial increase in metabolic half-life and highly favorable LipE metrics |

| Conditions | In vitro human liver microsome (HLM) stability assays for derived pharmacophores |

Procuring this pre-fluorinated, cyclopropyl-substituted building block directly accelerates the development of metabolically stable, highly permeable drug candidates.

PARP and PIM Kinase Inhibitor Synthesis

Leveraging the highly activated para-fluoro group, N-Cyclopropyl 4-fluorobenzamide is a highly effective starting material for the metal-free SNAr installation of complex amine pharmacophores, directly yielding critical intermediates for PARP and PIM kinase inhibitor APIs [1].

Silanediol Precursor Development

Utilizing the specific ring strain of the cyclopropyl group, this compound serves as an effective substrate for Rh-catalyzed regiodivergent hydrosilylation, enabling the synthesis of advanced silanediol precursors through selective C-C bond cleavage [2].

Metabolically Stable Pharmacophore Design

In medicinal chemistry programs, the incorporation of the intact N-cyclopropyl-4-fluorobenzamide motif prevents CYP450-mediated para-hydroxylation while optimizing lipophilic efficiency (LipE) for improved cellular membrane permeability [1].

XLogP3

Wikipedia

Explore Compound Types